(2-Methylcyclohexyl)urea

Description

Contextualization within Urea (B33335) Chemical Space

Urea, with the chemical formula CO(NH₂)₂, is the simplest diamide (B1670390) of carbonic acid. wikipedia.org The urea chemical space is vast, encompassing a wide array of derivatives where one or more hydrogen atoms on the nitrogen atoms are replaced by other functional groups. wikipedia.org These substitutions can be simple alkyl or aryl groups, or more complex molecular scaffolds.

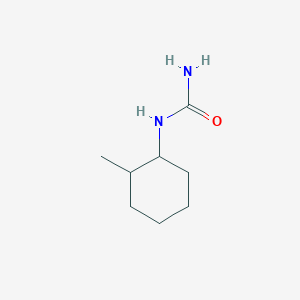

(2-Methylcyclohexyl)urea, with its molecular formula C₈H₁₆N₂O, is classified as a monosubstituted urea. In this molecule, one of the urea's amino groups is attached to a 2-methylcyclohexyl substituent. This places it in a category of ureas with an aliphatic, cyclic, and chiral side chain, distinguishing it from simple alkyl ureas or aromatic ureas. The presence of this specific substituent introduces chirality and conformational complexity, which are significant factors in its chemical behavior and interactions with biological systems.

Significance of the Urea Moiety in Structured Organic Molecules

The urea moiety is a privileged structure in organic chemistry and medicinal chemistry due to its unique electronic and geometric properties. researchgate.netnih.gov It is a rigid and planar functional group capable of acting as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via its carbonyl oxygen. nih.gov This dual hydrogen-bonding capability allows urea derivatives to form strong and specific interactions with biological targets such as proteins and enzymes, often playing a crucial role in molecular recognition. nih.gov

Furthermore, the urea functional group is a key component in the field of organocatalysis. Chiral urea and thiourea (B124793) derivatives have emerged as powerful catalysts for a variety of asymmetric reactions, promoting high levels of stereoselectivity. sioc-journal.cnmdpi.com They function by activating substrates through hydrogen bonding, creating a chiral environment that directs the approach of a nucleophile. sioc-journal.cnnih.gov The structural rigidity and hydrogen-bonding capacity of the urea group are also exploited in supramolecular chemistry to construct well-defined molecular assemblies.

Role of the Cyclohexyl and Methyl Substituents in Molecular Design

The properties of this compound are significantly influenced by its 2-methylcyclohexyl substituent.

The Cyclohexyl Group: The cyclohexane (B81311) ring is a common feature in many biologically active molecules. Its primary contribution is to increase the lipophilicity (fat-solubility) of a molecule, which can influence its ability to cross cell membranes. The non-planar, chair-like conformation of the cyclohexane ring also introduces steric bulk and a defined three-dimensional shape. ontosight.aifiveable.me This can be critical for fitting into the binding sites of enzymes or receptors. The conformational flexibility of the cyclohexane ring, which can undergo a "ring-flip" between two chair conformations, adds another layer of complexity to its interactions. fiveable.me

The 2-Methyl Substituent: The placement of a methyl group on the cyclohexane ring has several important consequences:

Conformational Preference: The methyl group can influence the conformational equilibrium of the cyclohexane ring. acs.org Depending on its position (axial or equatorial), the methyl group can introduce steric strain, favoring one chair conformation over the other. masterorganicchemistry.com This "conformational locking" can reduce the flexibility of the molecule, making it more pre-organized for binding to a target. acs.org

Overview of Research Trajectories Involving this compound and its Derivatives

Research involving this compound and its derivatives has primarily focused on their potential applications in medicinal chemistry and as building blocks in organic synthesis.

One significant area of investigation is their use as enzyme inhibitors. Urease, an enzyme implicated in infections by bacteria like Helicobacter pylori, is a common target. nih.govtandfonline.com Urea derivatives are rationally designed to mimic the natural substrate (urea) and block the enzyme's active site. nih.govresearchgate.net The specific structure of the substituent, such as the 2-methylcyclohexyl group, can modulate the inhibitory potency. researchgate.net For example, a related compound, 1-(2-methylcyclohexyl)-3-phenylurea (also known as Siduron), has been studied for its biological activity. nist.govacs.org

Derivatives of this compound have also been explored as mitofusin activators, which are compounds that could potentially treat mitochondrial diseases. nih.gov In these studies, the stereochemistry of the 2-methylcyclohexyl group was found to be critical for biological activity. nih.gov

Furthermore, chiral urea derivatives are of great interest in asymmetric catalysis. sioc-journal.cnresearchgate.net They can be used to catalyze a range of chemical reactions to produce specific stereoisomers of a desired product. sioc-journal.cn While specific research on this compound as a catalyst is not extensively documented in readily available literature, its chiral nature makes it a candidate for such applications. The synthesis of various derivatives, such as 1-(2-Fluorophenyl)-3-(2-methylcyclohexyl)urea, suggests its use as a building block for creating more complex molecules with potential applications in chemistry and biology.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O | |

| Molecular Weight | 156.23 g/mol | fluorochem.co.uk |

| LogP (Octanol-Water Partition Coefficient) | 1.024 | fluorochem.co.uk |

| Hydrogen Bond Donors | 2 | fluorochem.co.uk |

| Hydrogen Bond Acceptors | 1 | fluorochem.co.uk |

| CAS Number | 750608-48-1 | fluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylcyclohexyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6-4-2-3-5-7(6)10-8(9)11/h6-7H,2-5H2,1H3,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWADZHNEJCBKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Approaches to Urea (B33335) Synthesis Relevant to (2-Methylcyclohexyl)urea

The fundamental challenge in synthesizing this compound lies in the formation of the C-N bonds of the urea functional group. Over the years, a range of methods has been developed, from those employing highly reactive reagents to more recent, greener alternatives.

One of the most direct and widely used methods for the synthesis of ureas is the reaction of an amine with an isocyanate. mdpi.com In the context of this compound, this would involve the reaction of 2-methylcyclohexylamine (B147291) with a suitable isocyanate, or the reaction of 2-methylcyclohexyl isocyanate with ammonia (B1221849) or an appropriate amine. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate.

The general mechanism for this reaction is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate. This is followed by proton transfer to the nitrogen of the former isocyanate group, resulting in the formation of the urea. This method is highly efficient and generally proceeds under mild conditions without the need for a catalyst. mdpi.com

For the synthesis of an unsymmetrical urea like N-aryl-(2-methylcyclohexyl)urea, 2-methylcyclohexylamine would be reacted with an aryl isocyanate. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com

Historically, phosgene (B1210022) (COCl₂) was a primary reagent for the synthesis of ureas. nih.gov The reaction of an amine with phosgene initially forms a carbamoyl (B1232498) chloride, which can then react with a second amine to yield the urea. However, due to the extreme toxicity of phosgene gas, safer alternatives have been developed. mdpi.comnih.gov

Triphosgene (B27547) , a solid and therefore safer-to-handle crystalline compound, serves as a substitute for phosgene. mdpi.com It decomposes in the presence of a base, such as triethylamine, to generate phosgene in situ. wikipedia.org The reaction of an amine with triphosgene first generates an isocyanate intermediate, which then reacts with another amine to form the urea. wikipedia.orgnih.gov This approach allows for a one-pot synthesis of unsymmetrical ureas.

N,N'-Carbonyldiimidazole (CDI) is another widely used and safer alternative to phosgene. mdpi.comrsc.org CDI reacts with a primary amine to form an imidazolyl carbamate (B1207046) intermediate. This intermediate is then susceptible to nucleophilic attack by a second amine, with imidazole (B134444) acting as a good leaving group, to form the urea. wikipedia.org This method is advantageous due to its mild reaction conditions and the benign nature of its byproducts, which are carbon dioxide and imidazole. acs.org

| Reagent | Phase | Advantages | Disadvantages |

| Phosgene | Gas | Highly reactive | Extremely toxic |

| Triphosgene | Solid | Safer to handle than phosgene | Decomposes to toxic phosgene |

| N,N'-Carbonyldiimidazole (CDI) | Solid | Safe, mild conditions, benign byproducts | Can lead to side reactions if not controlled |

Modern organic synthesis has seen the development of powerful coupling reactions that can be applied to the formation of unsymmetrical ureas.

Palladium-catalyzed C-N cross-coupling reactions have emerged as a versatile method for the synthesis of N,N'-diarylureas and could be adapted for N-alkyl-N'-aryl ureas. sigmaaldrich.com This approach typically involves the coupling of an aryl halide with a urea or a protected urea in the presence of a palladium catalyst and a suitable ligand. sigmaaldrich.comyoutube.com This method provides a general route to a wide array of unsymmetrical ureas. sigmaaldrich.com

Hypervalent iodine reagents , such as iodobenzene (B50100) diacetate (PhI(OAc)₂), have been utilized as coupling mediators for the synthesis of unsymmetrical ureas from amides and amines. researchgate.netosi.lv This approach avoids the need for metal catalysts and often proceeds under mild conditions. researchgate.net The reaction is believed to proceed through an in situ Hofmann rearrangement of the primary amide to an isocyanate, which is then trapped by the amine. bohrium.com

| Coupling Method | Catalyst/Reagent | Substrates | Key Features |

| Pd-catalyzed C-N Cross-Coupling | Palladium catalyst with ligand | Aryl halides, ureas | Versatile for unsymmetrical diaryl ureas |

| Hypervalent Iodine-Mediated | PhI(OAc)₂ | Primary amides, amines | Metal-free, mild conditions |

The use of carbon dioxide (CO₂) as a C1 source for chemical synthesis is a key area of green chemistry. Direct synthesis of ureas from amines and CO₂ is an attractive, environmentally friendly alternative to methods using phosgene or isocyanates. sigmaaldrich.comresearchgate.net

The reaction of an amine with CO₂ typically forms a carbamic acid or an ammonium (B1175870) carbamate intermediate. nih.govresearchgate.net The main challenge in this synthesis is the dehydration of this intermediate to form the urea. sigmaaldrich.com This step often requires high temperatures and pressures, or the use of a dehydrating agent or a catalyst. sigmaaldrich.comrsc.org Various catalytic systems, including the use of ionic liquids and guanidines, have been developed to facilitate this transformation under milder conditions. thieme-connect.com For instance, a one-pot method has been developed where primary amines are treated with CO₂ to form carbamic acids, which are then dehydrated under Mitsunobu conditions to generate isocyanates in situ. These are then trapped by another amine to form unsymmetrical ureas. researchgate.net

Reaction Mechanism Elucidation for Urea Bond Formation

The formation of the urea bond in this compound typically proceeds through the nucleophilic addition of 2-methylcyclohexylamine to an isocyanate. This is the most common and straightforward method for synthesizing N,N'-disubstituted ureas. acs.orgmdpi.com

The mechanism can be described as follows:

Activation of the Carbonyl Carbon: The isocyanate group (-N=C=O) features a highly electrophilic carbonyl carbon due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methylcyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.

Proton Transfer: This attack forms a transient zwitterionic intermediate. A subsequent rapid proton transfer from the amine nitrogen to the isocyanate nitrogen results in the stable, neutral urea molecule.

This reaction is generally fast and efficient, often proceeding at room temperature without the need for a catalyst. mdpi.com

Alternative, isocyanate-free methods for urea synthesis have also been developed to avoid the use of toxic phosgene-derived reagents. researchgate.net These include:

Catalytic Dehydrogenation: Ruthenium pincer complexes can catalyze the dehydrogenation of formamides and amines to form ureas. researchgate.net

Copper-Catalyzed Isocyanide Insertion: Unsymmetric ureas can be generated from the reaction of isocyanides and O-benzoyl hydroxylamines in the presence of a copper catalyst. mdpi.com

Carbonylation of Amines: Direct carbonylation of amines using carbon monoxide is another route, though it often requires high pressures and temperatures. mdpi.com

Optimization of Synthetic Pathways and Reaction Conditions

Optimization of synthetic routes to this compound focuses on maximizing yield, purity, and cost-effectiveness while minimizing hazardous waste. Key parameters for optimization include the choice of reagents, catalyst, solvent, and reaction temperature.

Reagent Selection: The classical and most direct approach involves reacting 2-methylcyclohexylamine with a suitable isocyanate. For simple this compound, this would be an inorganic isocyanate like potassium isocyanate. rsc.org For N'-substituted derivatives, a corresponding organic isocyanate (e.g., phenyl isocyanate) is used. Phosgene-free routes, such as those using carbonyldiimidazole or catalytic methods with CO₂ or formamides, are optimized to improve safety and sustainability profiles. researchgate.netmdpi.comscholaris.ca

Catalysis: While the reaction between a primary amine and an isocyanate is often uncatalyzed, certain transformations benefit from catalysis. For example, the hydroamination of isocyanates can be catalyzed by iron(II) complexes. acs.org Copper salts are used to catalyze urea synthesis from isocyanides. mdpi.com The choice of catalyst is crucial for reaction efficiency and selectivity in these alternative pathways.

Reaction Conditions: Solvent choice, temperature, and reaction time are critical variables. Catalyst-free synthesis of N-substituted ureas has been successfully optimized in water, offering a green and scalable method that often simplifies product isolation. rsc.org For other systems, organic solvents may be required. Optimization studies typically involve screening various conditions to find the ideal balance that provides high conversion and minimal side-product formation.

| Method | Reactant 1 | Reactant 2 | Catalyst/Conditions | Advantage | Reference |

| Isocyanate Addition | Amine | Potassium Isocyanate | Water, HCl | Simple, scalable, catalyst-free | rsc.org |

| Hydroamination | Amine | Isocyanate | Fe(II) m-terphenyl (B1677559) complex | Atom-economical, product selectivity | acs.org |

| Dehydrogenative Coupling | Amine | Formamide | Ruthenium pincer complex | Isocyanate-free | researchgate.net |

| Isocyanide Insertion | O-benzoyl hydroxylamine | Aryl isocyanide | CuOAc, t-BuONa | Mild conditions | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Derivatization Strategies of the this compound Core

Derivatization of the this compound core is a key strategy for modulating its physicochemical and biological properties, particularly in the development of agrochemicals and pharmaceuticals. The primary site for derivatization is the free N-H group of the urea moiety.

The most common strategy involves reacting a single precursor, such as 2-methylcyclohexyl isocyanate, with a diverse library of primary or secondary amines. This modular approach allows for the rapid synthesis of a wide range of N'-(substituted)-N-(2-methylcyclohexyl)ureas. The substituents (R') can be varied extensively to include alkyl, aryl, heteroaryl, and other functional groups.

A prominent example of this strategy is seen in the class of phenylurea herbicides. nih.govresearchgate.net The compound Siduron, which is N-(2-methylcyclohexyl)-N'-phenylurea, is a selective herbicide. Structure-activity relationship (SAR) studies on phenylurea and sulfonylurea herbicides have shown that modifications to the aryl ring (e.g., adding electron-withdrawing or donating groups, changing substitution patterns) can significantly alter herbicidal activity and selectivity. nih.govnih.govitmedicalteam.pl These studies provide a framework for the rational design of new derivatives of this compound for specific applications.

Further derivatization can involve more complex modifications, such as incorporating the urea nitrogen into a heterocyclic ring or attaching pharmacologically active moieties to create hybrid molecules with novel properties. nih.gov The goal of these derivatization strategies is often to explore and optimize interactions with biological targets, improve pharmacokinetic profiles, or discover novel applications. nih.govmdpi.com

Molecular Structure, Conformation, and Stereochemical Investigations

Conformational Analysis of the 2-Methylcyclohexyl Moiety

The 2-methylcyclohexyl portion of the molecule is not static; it exists in a dynamic equilibrium between various spatial arrangements, or conformations. The stability of these conformers is governed by the inherent strain associated with each geometry.

The cyclohexane (B81311) ring predominantly adopts a "chair" conformation, which is widely recognized as its most stable form. libretexts.org This arrangement minimizes two types of strain: angle strain, by maintaining tetrahedral bond angles of approximately 109.5°, and torsional strain, by ensuring that all adjacent carbon-hydrogen bonds are in a staggered arrangement. libretexts.orgmsu.edu

Less stable conformations include the "boat" and "twist-boat" forms. The boat conformation is significantly destabilized by torsional strain from four eclipsed hydrogen pairs and by steric hindrance, known as a transannular strain, between the two "flagpole" hydrogens pointing towards each other across the ring. libretexts.org The twist-boat conformation is an intermediate form that alleviates some of this strain, making it more stable than the pure boat form but still less stable than the chair. The high energy barrier of these alternative conformations means that at room temperature, a vast majority of cyclohexane molecules exist in the chair form.

When a substituent like a methyl group is added to the cyclohexane ring, the two possible chair conformations are no longer energetically equivalent. The substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). libretexts.orgmsu.edu Through a process called a ring flip, axial and equatorial positions interconvert. libretexts.org

For (2-Methylcyclohexyl)urea, both the methyl group and the urea (B33335) group will preferentially occupy the equatorial position to minimize steric strain. msu.edulibretexts.org When a methyl group is in the axial position, it experiences steric repulsion with the two other axial hydrogens on the same side of the ring (at carbons 3 and 5 relative to the methyl group). libretexts.orgmsu.edulibretexts.orgutexas.edu This unfavorable interaction is termed a 1,3-diaxial interaction. libretexts.orglibretexts.org The strain associated with an axial methyl group is approximately 7.6 kJ/mol (1.8 kcal/mol), making the equatorial conformation significantly more stable and, therefore, more populated at equilibrium. libretexts.orgutexas.edupressbooks.pubstereoelectronics.org

| Substituent | Steric Strain (kJ/mol) | Preferred Conformation |

|---|---|---|

| -H | 0 | N/A |

| -CH₃ (Methyl) | 7.6 | Equatorial |

| -NH₂ | 6.7 | Equatorial |

| -C(CH₃)₃ (tert-Butyl) | ~21 | Equatorial (Ring Locked) |

Isomerism of this compound: Cis-Trans and Enantiomeric Forms

The presence of two different substituent groups on the cyclohexane ring at positions 1 and 2 allows for cis-trans isomerism, a form of diastereomerism. pressbooks.publibretexts.org

Cis Isomer : The methyl and urea groups are on the same face of the cyclohexane ring (both pointing "up" or both "down").

Trans Isomer : The methyl and urea groups are on opposite faces of the ring (one "up" and one "down").

These isomers are distinct compounds and cannot be interconverted by a simple ring flip. utexas.edupressbooks.pub

Furthermore, the carbon atoms to which the methyl group (C-2) and the urea group (C-1) are attached are both chiral centers. This gives rise to enantiomeric forms for both the cis and trans isomers.

The cis isomer exists as a pair of enantiomers: (1R, 2S)-(2-Methylcyclohexyl)urea and (1S, 2R)-(2-Methylcyclohexyl)urea.

The trans isomer also exists as a pair of enantiomers: (1R, 2R)-(2-Methylcyclohexyl)urea and (1S, 2S)-(2-Methylcyclohexyl)urea.

Therefore, this compound can exist as a total of four distinct stereoisomers. The relative stability of the cis and trans isomers depends on the conformational equilibrium of their respective chair forms. In the most stable chair conformation of the trans-1,2-disubstituted isomer, both substituents can occupy equatorial positions. In contrast, for the cis-1,2-disubstituted isomer, one substituent must be axial while the other is equatorial in any given chair conformation. pressbooks.pub Consequently, the trans isomer is generally more stable than the cis isomer.

Intramolecular Interactions Influencing Molecular Geometry

The geometry of the this compound molecule is further influenced by intramolecular interactions, particularly hydrogen bonding involving the urea moiety. The urea group contains two N-H bonds (hydrogen bond donors) and a carbonyl C=O group (a hydrogen bond acceptor). nih.govnih.gov

While intermolecular hydrogen bonding is a dominant feature in the crystal structures of ureas, intramolecular hydrogen bonds can also occur, influencing the conformation of the molecule in both solid and solution phases. nih.govacs.org Depending on the relative orientation of the urea group and the cyclohexyl ring, a hydrogen bond could potentially form between one of the N-H protons and the carbonyl oxygen. This type of interaction can stabilize specific rotational isomers (rotamers) around the C-N bond connecting the ring to the urea nitrogen. researchgate.net

Studies on N,N'-disubstituted ureas show a strong preference for a trans-trans conformation about the C-N bonds of the urea group, which facilitates the formation of strong intermolecular hydrogen bonds. nih.govresearchgate.net However, a cis-trans conformation can be stabilized by intramolecular hydrogen bonding, particularly if one of the substituents contains a suitably positioned hydrogen bond acceptor. researchgate.netnih.gov The specific conformational preference in this compound would depend on the interplay between minimizing the steric hindrance of the bulky cyclohexyl group and optimizing potential intramolecular interactions.

Experimental Determination of Molecular Structure and Conformation

The definitive method for determining the precise three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the solid state.

While a specific crystal structure for this compound is not prominently available in the literature, analysis of closely related derivatives, such as 1-cyclohexyl-3-(p-tolyl)urea, provides significant insight into the structural features that would be expected. researchgate.net

X-ray diffraction studies on such urea derivatives typically reveal several key features:

Confirmation of the Chair Conformation : The cyclohexyl ring is consistently found in a chair conformation.

Equatorial Substituent : The bulky urea group occupies an equatorial position to minimize steric strain.

Urea Group Planarity : The urea moiety itself is generally planar or near-planar, a result of the delocalization of nitrogen lone-pair electrons into the carbonyl group. nih.gov

Intermolecular Hydrogen Bonding : The crystal packing is dominated by a network of intermolecular N-H···O hydrogen bonds. These interactions often link molecules into one-dimensional tapes or more complex three-dimensional networks, which are crucial for the stability of the crystal lattice. acs.orgresearchgate.net

The data obtained from a crystallographic study can be summarized in a table, providing precise geometric parameters.

| Parameter | Typical Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.25 Å | Indicates double bond character of the carbonyl group. |

| C-N (Urea) Bond Length | ~1.35 Å | Shorter than a typical C-N single bond, indicating partial double bond character. nih.gov |

| N-H···O Hydrogen Bond Distance | ~2.0 - 2.2 Å | Confirms the presence and strength of intermolecular hydrogen bonding. researchgate.net |

| Cyclohexyl C-C-C Bond Angles | ~111° | Consistent with a tetrahedral geometry in a stable chair conformation. |

Such experimental data are invaluable for validating theoretical conformational analyses and providing a definitive picture of the molecule's preferred solid-state structure.

Theoretical and Computational Approaches to Conformational Space Exploration

The conformational landscape of this compound is complex, arising from the interplay of the stereochemistry of the substituted cyclohexane ring and the rotational isomerism of the urea moiety. Theoretical and computational chemistry offers powerful tools to explore this landscape, providing insights into the relative stabilities of different conformers and the energy barriers separating them. Methodologies such as molecular mechanics (MM), density functional theory (DFT), and Møller-Plesset perturbation theory (MP2) are instrumental in these investigations.

The conformational analysis of this compound can be conceptually divided into two main components: the conformation of the 2-methylcyclohexyl ring and the orientation of the urea substituent relative to the ring.

The 2-methylcyclohexyl group predominantly adopts a chair conformation. For a disubstituted cyclohexane, the relative stability of the two possible chair conformers is determined by the steric strain, particularly 1,3-diaxial interactions. libretexts.org The substituent, in this case, a methyl group and a urea group, can occupy either an axial or an equatorial position. Generally, placing a larger substituent in the equatorial position is energetically more favorable to minimize steric repulsion. libretexts.org

Computational studies on monosubstituted cyclohexanes provide a quantitative basis for these preferences. For methylcyclohexane, experimental and computational studies have established that the equatorial conformer is more stable than the axial conformer. nih.gov

The second component of the conformational analysis involves the rotation around the C-N bond connecting the cyclohexane ring to the urea group and the C-N bond within the urea moiety itself. Studies on simple N-alkylureas, such as methylurea (B154334) and ethylurea, using methods like B3LYP and MP2, have revealed the potential energy surfaces associated with these rotations. acs.orgacs.orgnih.govosti.gov These studies show that alkylureas typically exhibit cis and trans isomers, with the anti-geometry being favored. acs.orgacs.orgnih.gov

Interactive Data Tables

The following tables, derived from computational studies on analogous molecules, provide a basis for estimating the energetic considerations in the conformational analysis of this compound.

Table 1: Calculated Conformational Energies of Monosubstituted Cyclohexanes

This table illustrates the energy preference for placing a substituent in the equatorial position on a cyclohexane ring. The values are based on high-level computations.

| Substituent | Method | ΔE (axial - equatorial) (kcal/mol) | Reference |

| -CH₃ | CCSD(T)/CBS | 1.75 | acs.org |

| -OH | CCSD(T)/CBS | 0.56 | acs.org |

Note: A positive value indicates that the equatorial conformer is more stable.

Table 2: Calculated Rotational Barriers for N-Alkylureas

This table shows the energy barriers for rotation around the C-N bonds in simple alkylureas, which are relevant for understanding the flexibility of the urea substituent in this compound.

| Molecule | Rotational Barrier | Method | Barrier Height (kcal/mol) | Reference |

| Methylurea | N-C(sp³) | MP2 | 0.9 | acs.orgacs.orgnih.gov |

| Ethylurea | N-C(sp³) | MP2 | 6.2 | acs.orgacs.orgnih.gov |

| Phenylurea | N-C(aryl) | MP2 | 2.4 | acs.orgacs.orgnih.gov |

| Alkylureas | C(sp²)-N | MP2 | 8.6-9.4 | acs.orgacs.orgnih.gov |

These theoretical approaches and the data from related systems allow for a detailed exploration of the conformational preferences of this compound, which is fundamental to understanding its chemical and physical properties.

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Propensities of the Urea (B33335) Linkage

The urea linkage is a well-established motif in supramolecular chemistry, known for its ability to form robust and predictable hydrogen-bonded assemblies. mdpi.com

The urea group in (2-Methylcyclohexyl)urea possesses distinct hydrogen bond donor and acceptor sites. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a strong hydrogen bond acceptor. This arrangement allows for the formation of multiple, cooperative hydrogen bonds.

| Functional Group | Role in Hydrogen Bonding |

| N-H | Donor |

| C=O | Acceptor |

This interactive table summarizes the hydrogen bonding capabilities of the urea functional group.

In the solid state, urea derivatives typically form well-defined hydrogen-bonded structures. researchgate.net For this compound, it is anticipated that the molecules would assemble into one-dimensional chains or tapes, where the urea groups are linked by N-H···O hydrogen bonds. This is a common structural motif observed in the crystal structures of many urea-based compounds. scienceopen.com

In solution, the hydrogen bonding behavior of this compound would be influenced by the nature of the solvent. In non-polar solvents, the self-association of urea molecules through hydrogen bonding is expected to be significant. In contrast, in polar, protic solvents, there would be competition between the self-association of urea molecules and the formation of hydrogen bonds with solvent molecules.

Supramolecular Architectures Formed by this compound Derivatives

The combination of strong, directional hydrogen bonds and weaker, non-directional van der Waals and hydrophobic forces allows for the formation of a variety of supramolecular architectures from derivatives of this compound. tue.nl By modifying the substituents on the urea nitrogen atoms, it is possible to tune the intermolecular interactions and thus control the resulting self-assembled structures. For instance, the introduction of functional groups capable of forming additional non-covalent interactions could lead to the formation of more complex two- or three-dimensional networks. The principles of crystal engineering can be applied to design derivatives that self-assemble into specific, desired architectures with potential applications in areas such as catalysis, separation, and sensing. rsc.org

Host-Guest Chemistry and Complexation Studies

The urea functional group can also participate in host-guest interactions, acting as a hydrogen bond donor and acceptor to bind various guest molecules. Macrocyclic molecules containing multiple urea units are well-known for their ability to form stable complexes with anions and other neutral molecules. While a simple molecule like this compound is not a pre-organized host, it could potentially co-crystallize with suitable guest molecules, forming extended hydrogen-bonded networks that include the guest. There is currently no published research specifically detailing complexation studies or the host-guest chemistry of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-Methylcyclohexyl)urea, which are governed by its electronic structure.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the geometry and energy of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(2d,2p), can be used to determine the most stable three-dimensional structure. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

The conformational landscape of substituted cyclohexanes is complex due to the chair and boat forms, as well as the axial and equatorial positions of the substituents. For this compound, the relative orientation of the methyl and urea (B33335) groups (cis/trans isomerism) and the rotational isomers (rotamers) of the urea moiety itself contribute to a variety of possible conformers. DFT calculations can elucidate the relative energies of these conformers, identifying the most stable forms and the energy barriers between them. For instance, studies on N-alkyl-N'-aryl ureas have used DFT to refine geometries and energetics of different conformational states. researchgate.net The planarity of the urea group can also be assessed, as substitutions can induce nonplanar distortions in the amide groups. nih.gov

Table 1: Representative DFT-Calculated Energetic Properties for Urea Derivatives (Note: Data is illustrative for urea derivatives and not specific to this compound)

| Property | Typical Calculated Value Range | Significance for this compound |

|---|---|---|

| Relative Conformational Energy | 0 - 5 kcal/mol | Determines the population of different chair/boat and axial/equatorial conformers at equilibrium. |

| Rotational Barrier (C-N bond) | 5 - 15 kcal/mol | Influences the rate of interconversion between different rotamers of the urea group. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for interpreting experimental spectra.

NMR Chemical Shifts: DFT, in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, is effective in predicting ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, theoretical calculations can help assign the complex signals arising from the cyclohexyl ring protons and carbons. Systematic investigations have shown that methods like B3LYP/cc-pVDZ can predict ¹⁵N chemical shifts with reasonable accuracy, which could be applied to the nitrogen atoms in the urea moiety. rsc.org

IR Frequencies: The vibrational frequencies from an experimental Infrared (IR) spectrum can be calculated using DFT. These calculations can predict the positions of key vibrational modes, such as the N-H stretching, C=O (Amide I) stretching, and N-H bending (Amide II) bands. The calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model. For urea derivatives, the C=O stretching frequency is sensitive to hydrogen bonding and is often observed in the 1626–1648 cm⁻¹ range. nih.gov Theoretical calculations can help distinguish between free and hydrogen-bonded states of the urea group. mdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Urea Compound (1-(Benzyloxy)urea) ejournal.by

| Parameter | Calculation Method | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR (ppm, in DMSO) | DFT/B3LYP/6-311++G(2d,2p) | Varies per proton | Varies per proton |

| ¹³C NMR (ppm, in DMSO) | DFT/B3LYP/6-311++G(2d,2p) | Varies per carbon | Varies per carbon |

| C=O Stretch (cm⁻¹) | DFT/B3LYP/6-311++G(2d,2p) | ~1700 cm⁻¹ (scaled) | ~1680 cm⁻¹ |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule explores different conformations and interacts with its environment.

Molecular Modeling of Intermolecular Interactions

The urea functional group is a potent hydrogen bond donor and acceptor, which largely dictates the intermolecular interactions of this compound. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Molecular modeling can be used to study the self-aggregation of this compound molecules through hydrogen bonding. DFT calculations on N-alkyl urea derivatives have shown that these molecules can form linear aggregates through N-H···O hydrogen bonds. nih.gov The strength of these interactions can be quantified, with typical hydrogen bond energies for urea moieties ranging from -6.0 to -32.0 kcal/mol in the gas phase. mdpi.com The steric hindrance from the methylcyclohexyl group would likely influence the geometry and strength of these hydrogen-bonded networks compared to simpler ureas.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds to find relationships between their structure and properties. For a class of compounds like substituted cyclohexyl ureas, Quantitative Structure-Activity Relationship (QSAR) models could be developed.

A QSAR study would involve compiling a dataset of related compounds with measured properties (e.g., herbicidal activity, enzyme inhibition) and calculating a set of molecular descriptors for each. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity (e.g., AlogP98), and electronic properties (e.g., atomic charges). marmara.edu.tr Statistical methods are then used to build a mathematical model that correlates the descriptors with the observed activity. While no specific QSAR studies on this compound were identified, this approach has been applied to other classes of urea-containing compounds, such as sulfonylureas, to predict their herbicidal activities. researchgate.net Such a model could predict the properties of new, unsynthesized derivatives of this compound.

Applications in Chemical Biology and Materials Science Mechanistic Focus

(2-Methylcyclohexyl)urea as a Structural Motif in Biologically Active Compounds

The urea (B33335) functionality is a privileged structure in medicinal chemistry, found in numerous bioactive compounds and clinically approved drugs. nih.govnih.gov The two N-H groups and the carbonyl oxygen of the urea moiety can act as hydrogen bond donors and acceptors, respectively, enabling strong and specific binding to biological targets like enzymes and receptors. nih.gov

The this compound motif incorporates a bulky, aliphatic ring system. In structure-activity relationship (SAR) studies of various bioactive compounds, such lipophilic groups are often crucial for potency. For instance, in the development of inhibitors for targets like soluble epoxide hydrolase (sEH), a bulky aliphatic ring system is often preferred for one of the urea substituents to achieve high potency. mdpi.com While adamantyl groups have shown superior activity in some cases, the cyclohexyl group, as seen in this compound, remains a critical and effective substituent for achieving significant biological activity. mdpi.com The strategic placement of substituents on the cyclohexyl ring, such as the methyl group in the 2-position, allows for fine-tuning of the compound's steric and electronic properties to optimize target engagement.

Investigation of Receptor Modulation Mechanisms

The this compound scaffold has been incorporated into molecules designed to modulate specific cellular receptors and pathways, leveraging its structural features to induce or inhibit biological responses.

Mitochondrial dynamics, the balance between the fusion and fission of mitochondria, are essential for maintaining cellular health, and are regulated by a group of GTPases. molonc.canih.gov Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2) are key proteins located on the outer mitochondrial membrane that control mitochondrial fusion. molonc.canih.gov Dysregulation of these proteins is implicated in a range of diseases.

A specific derivative, 1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea, has been identified as a pharmacological agonist of mitofusins. nih.gov This compound is used as part of a tandem of pharmacological agonists that have been shown to improve mitochondrial morphology and restore mitochondrial DNA (mtDNA) levels in cells deficient in either Mfn1 or Mfn2. nih.gov The mechanism involves the direct or indirect activation of the mitofusin proteins, promoting mitochondrial fusion. This activation helps to overcome defects in mitochondrial networking and respiratory function, demonstrating a targeted mechanistic intervention in the regulation of mitochondrial dynamics. nih.gov

Based on available scientific literature, there is no specific information detailing the direct interaction of this compound or its close derivatives with taste receptors or the modulation of their mechanisms. Research in taste reception focuses on how molecules activate specific G-protein-coupled receptors (GPCRs), such as the T2R family for bitter tastes and the T1R2/T1R3 heterodimer for sweet tastes, which in turn activate downstream signaling cascades involving G-proteins like gustducin. nih.govjuniperpublishers.com While various compounds can modulate these pathways, a specific role for this compound has not been documented.

The DEAD-box helicase 3, X-linked (DDX3X) is an ATP-dependent RNA helicase involved in multiple aspects of RNA metabolism. nih.govscbt.com Its dysregulation is linked to viral replication and cancer progression, making it a significant therapeutic target. mdpi.comscbt.com

The urea scaffold is a key feature in certain classes of DDX3X inhibitors. Researchers have developed series of small molecules that block the helicase activity of DDX3X. mdpi.com Specifically, triazole-containing diarylurea derivatives have been shown to inhibit a broad range of viral replications by targeting DDX3. scbt.com Optimization studies have explored replacing the urea moiety with other functional groups, such as a sulfonamide, to improve inhibitor properties. mdpi.com This indicates that the urea group plays a critical role in the binding and inhibition mechanism, likely through hydrogen bonding within the helicase's active site. The development of these compounds highlights a mechanistic approach where the this compound structural class can serve as a foundation for designing specific inhibitors of critical cellular enzymes like DDX3X. mdpi.com

Enzyme Inhibition Studies

The this compound structure is a cornerstone of inhibitors designed to target specific enzymes, particularly hydrolases, where the urea pharmacophore can mimic substrate transition states or form key interactions in the active site.

Soluble epoxide hydrolase (sEH) is an enzyme that converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). scbt.com Inhibition of sEH is a therapeutic strategy for treating hypertension and inflammation. nih.govnih.gov 1,3-disubstituted ureas are among the most potent and widely studied classes of sEH inhibitors. nih.govnih.gov

The inhibitory mechanism of urea-based compounds relies on the central urea moiety acting as a pharmacophore that binds strongly within the catalytic pocket of the sEH enzyme. nih.gov The carbonyl oxygen of the urea forms two critical hydrogen bonds with the tyrosine residues Tyr381 and Tyr465 in the active site. nih.gov Additionally, one of the N-H groups of the urea acts as a hydrogen bond donor to the catalytic aspartate residue, Asp333. nih.gov These interactions mimic the transition state of epoxide ring opening, leading to potent, competitive, and tight-binding inhibition.

The substituents on the urea are critical for potency and physical properties. Structure-activity relationship (SAR) studies have shown that lipophilicity is a key factor controlling inhibitor potency. nih.gov One side of the urea typically requires a bulky, lipophilic group to fit into a hydrophobic pocket of the active site. This is where the (2-Methylcyclohexyl) group is effective. SAR data comparing different substituents demonstrates the importance of this group's size and character.

| Compound ID | Core Structure | R1 Group | R2 Group | Activity (IC50 or MIC) | Reference |

|---|---|---|---|---|---|

| 1 | Urea | Adamantyl | Aryl | 0.03 µM (MIC) | mdpi.com |

| 8 | Urea | Cyclohexyl | Aryl | Decreased activity vs. Adamantyl | mdpi.com |

| DCU (2) | Urea | Cyclohexyl | Cyclohexyl | Tens of nM (IC50) | nih.gov |

| 4f | Sulfonyl Urea | Adamantyl | Aryl Sulfonyl | 2.94 nM (IC50, human sEH) | scbt.com |

| 4l | Sulfonyl Urea | Adamantyl | Aryl Sulfonyl | 1.69 nM (IC50, human sEH) | scbt.com |

The table above illustrates the impact of different substituents on the urea core on the inhibitory activity against Mycobacterium tuberculosis (MIC) or soluble epoxide hydrolase (IC50). The data shows a preference for bulky aliphatic groups like adamantyl, but cyclohexyl-containing ureas still demonstrate potent inhibition. nih.govmdpi.comscbt.com

Structure-Activity Relationships in Enzyme Binding

Currently, there is a notable lack of specific research data available in peer-reviewed literature detailing the structure-activity relationships of this compound in the context of enzyme binding. While the broader class of urea-containing compounds has been investigated for inhibitory effects on various enzymes, specific studies focusing on the this compound molecule, also known by its trade name Siduron, and its direct interactions with enzyme active sites are not readily found.

General principles of structure-activity relationships for urea-based enzyme inhibitors often highlight the importance of the urea functional group in forming hydrogen bonds with amino acid residues in the enzyme's active site. The lipophilicity and steric bulk of the substituents on the urea nitrogen atoms are also critical in determining binding affinity and selectivity. However, without specific studies on this compound, any discussion on how the 2-methylcyclohexyl or the phenyl group influences its potential enzyme inhibitory activity would be speculative and fall outside the scope of this focused review.

Antimicrobial Mechanisms of Action

There is a significant gap in the scientific literature regarding the antimicrobial mechanisms of action for this compound. While various urea derivatives have been synthesized and evaluated for their potential as antimicrobial agents, specific studies on the antimicrobial properties of this compound against pathogenic microorganisms are not available in the public domain.

Consistent with the lack of general antimicrobial studies, there is no information available on the specific molecular targets and binding modes of this compound in pathogens. Research into how this compound might interact with essential microbial enzymes or other cellular components has not been reported. Therefore, any discussion of its potential antimicrobial mechanism would be entirely conjectural.

This compound as an Organic Building Block

Information on the specific use of this compound as a monomer or building block in the synthesis of polymeric materials or dendrimers is not present in the current scientific literature.

While urea and its derivatives can be used in the synthesis of various polymers, such as polyureas, there are no specific examples or studies that document the incorporation of this compound into a polymer backbone.

Similarly, the use of this compound in the synthesis of dendrimers has not been reported. Dendrimer synthesis requires monomers with specific reactive functional groups that allow for the controlled, generational growth of the dendritic structure, and there is no indication that this compound has been utilized for this purpose.

Mechanistic Studies of Agrochemical Action (e.g., Herbicide Mechanisms)

This compound, commercially known as Siduron, is recognized as a selective pre-emergence herbicide. Its primary application is in the control of annual grass weeds, such as crabgrass and foxtail, in newly seeded or established turfgrasses nih.govchemdad.comtrianglecc.com.

The herbicidal mechanism of action for Siduron is distinct from many other substituted urea herbicides. While many urea-based herbicides are potent inhibitors of photosynthesis, Siduron's primary mode of action is the inhibition of root growth nih.govpharmacompass.com. The phytotoxic symptoms observed in susceptible plants are primarily associated with this disruption of root development nih.gov.

Siduron is absorbed by the roots of germinating weeds and translocated through the xylem nih.govherts.ac.uk. By inhibiting root growth, the seedling is unable to establish itself, leading to its death. This mode of action allows for its selective use in certain established grasses, which are tolerant to its effects.

Some sources also classify Siduron as a photosynthetic electron transport inhibitor at photosystem II chemdad.comherts.ac.uk. This suggests a potential secondary mechanism of action, although the inhibition of photosynthesis is considered to be weak compared to its effects on root development nih.govpharmacompass.com. The primary herbicidal effect remains attributed to the disruption of root formation in susceptible weed species.

The table below summarizes the key mechanistic details of Siduron as an herbicide.

| Feature | Description |

| Herbicide Type | Selective, pre-emergence |

| Primary Target Weeds | Annual grasses (e.g., crabgrass, foxtail) |

| Primary Mechanism | Inhibition of root growth |

| Secondary Mechanism | Weak inhibition of photosynthetic electron transport at photosystem II |

| Uptake and Translocation | Absorbed by roots, translocated in the xylem |

Future Directions and Emerging Research Avenues

Development of Advanced Analytical Techniques for Structural Characterization

The precise structural characterization of (2-Methylcyclohexyl)urea, which includes cis/trans isomers and enantiomers, is fundamental to understanding its chemical behavior and potential applications. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely employed, future research will focus on more advanced and sensitive methods to resolve complex structural details.

Advanced Spectroscopic and Chromatographic Methods: Future efforts will likely involve the application of advanced NMR techniques, such as two-dimensional NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), to provide unambiguous assignment of protons and carbons, especially in distinguishing between diastereomers. nih.govresearchgate.net For enantiomeric separation and analysis, the development of novel chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) will be crucial. nih.gov Techniques like chiral chromatography can effectively separate enantiomers, which is vital as different enantiomers of a chiral compound can exhibit distinct biological activities. nih.govyoutube.com

Mass Spectrometry and Crystallography: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for determining the elemental composition and fragmentation patterns of this compound and its derivatives. nih.govresearchgate.net These techniques can aid in the differentiation of positional isomers by analyzing their distinct fragmentation behaviors. nih.govresearchgate.net Furthermore, single-crystal X-ray diffraction will remain the gold standard for determining the three-dimensional atomic arrangement in the solid state, providing invaluable insights into intermolecular interactions such as hydrogen bonding. scilit.comnih.gov

Computational and Hyphenated Techniques: The integration of computational modeling with experimental data will enhance structural elucidation. Theoretical calculations can predict spectroscopic properties and conformational preferences, which can then be validated experimentally. nih.gov Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), will continue to be essential for the separation and identification of this compound in complex mixtures. The development of methods for analyzing urea (B33335) nitrogen isotopomers using continuous flow isotope ratio mass spectrometry (IRMS) could also find application in metabolic or environmental fate studies. nih.gov

| Analytical Technique | Application in this compound Characterization | Anticipated Advancements |

| Advanced NMR Spectroscopy (e.g., 2D NMR, NOESY) | Unambiguous assignment of stereochemistry (cis/trans isomers). nih.govresearchgate.net | Higher field magnets and cryoprobes for increased sensitivity and resolution. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. nih.gov | Development of novel and more efficient chiral stationary phases. nih.gov |

| High-Resolution Tandem Mass Spectrometry (HRMS/MS) | Differentiation of isomers based on fragmentation patterns. nih.govresearchgate.net | Improved ionization techniques for enhanced sensitivity. |

| Single-Crystal X-ray Diffraction | Definitive determination of 3D molecular structure and intermolecular interactions. scilit.comnih.gov | Advances in crystallographic software and automation for faster data analysis. |

| Computational Chemistry | Prediction of spectroscopic properties and conformational analysis. nih.gov | More accurate theoretical models and increased computational power. |

Rational Design and Synthesis of Novel this compound Derivatives

Building upon the core structure of this compound, the rational design and synthesis of novel derivatives offer a promising avenue for discovering compounds with tailored properties. This approach involves strategically modifying the molecular scaffold to enhance specific activities or introduce new functionalities.

Future research in this area will likely focus on several key strategies:

Stereoselective Synthesis: Developing highly stereoselective synthetic routes to access specific isomers (e.g., a particular cis or trans configuration) and enantiomers of this compound derivatives will be a priority. This is critical because the stereochemistry of a molecule often dictates its biological and physical properties.

Functional Group Modification: Introducing a variety of functional groups onto the cyclohexyl ring or the urea moiety can systematically alter the compound's polarity, hydrogen bonding capacity, and steric profile. This can be guided by structure-activity relationship (SAR) studies to optimize desired properties.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to derivatives with improved characteristics, such as enhanced metabolic stability or target affinity.

Conformational Constraints: Incorporating structural modifications that restrict the conformational flexibility of the molecule can lock it into a bioactive conformation, potentially leading to increased potency and selectivity.

The synthesis of these novel derivatives will leverage modern organic synthesis methodologies, including catalytic C-H activation, cross-coupling reactions, and multicomponent reactions, to build molecular complexity in an efficient and controlled manner.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science, and their application to the study of this compound and its analogs is a significant future direction.

Predictive Modeling: AI and ML algorithms can be trained on existing datasets of urea derivatives to build predictive models for various properties. These models can forecast biological activity, physicochemical properties (e.g., solubility, melting point), and potential toxicity of novel, unsynthesized this compound derivatives. This in silico screening can significantly reduce the time and cost associated with experimental synthesis and testing by prioritizing the most promising candidates.

Generative Models: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be employed to design entirely new this compound derivatives with desired property profiles. By learning the underlying patterns in chemical space, these models can propose novel structures that are likely to be active and synthesizable.

Retrosynthesis and Reaction Optimization: AI tools are also being developed to assist in synthetic planning. Retrosynthesis algorithms can propose viable synthetic routes for target derivatives, while ML models can predict reaction outcomes and optimize reaction conditions (e.g., temperature, catalyst, solvent) to improve yields and reduce byproducts.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develops mathematical models correlating chemical structure with biological activity. | Rapidly screen virtual libraries of derivatives to identify promising candidates for synthesis. |

| Generative Molecular Design | Uses AI to generate novel molecular structures with desired properties. | Discover novel this compound derivatives with enhanced or new functionalities. |

| Predictive Physicochemical Property Models | Predicts properties like solubility, stability, and lipophilicity from molecular structure. | Optimize the drug-like properties of derivatives early in the design phase. |

| AI-Assisted Retrosynthesis | Proposes efficient synthetic pathways for target molecules. | Accelerate the synthesis of novel and complex this compound derivatives. |

Exploration of Unconventional Applications in Emerging Technologies

While the traditional applications of urea derivatives are well-established, future research will likely explore the utility of this compound and its analogs in unconventional and emerging technological fields. The unique structural features of this compound, including its hydrogen bonding capabilities and chiral nature, make it an intriguing candidate for various advanced materials.

Potential areas of exploration include:

Supramolecular Chemistry: The ability of the urea moiety to form strong and directional hydrogen bonds can be exploited in the design of self-assembling systems, such as gels, liquid crystals, and molecular capsules. These materials could have applications in areas like controlled release, sensing, and catalysis.

Materials Science: Derivatives of this compound could be investigated as components of functional polymers or as additives to modify the properties of existing materials. For instance, their incorporation into polymers could influence properties like thermal stability, mechanical strength, and chirality.

Asymmetric Catalysis: Chiral derivatives of this compound could be explored as organocatalysts or ligands for metal-based catalysts in asymmetric synthesis. The chiral cyclohexyl backbone could provide the necessary stereochemical environment to induce enantioselectivity in chemical reactions.

Green Chemistry Approaches to the Synthesis of this compound

In line with the growing emphasis on sustainable chemical manufacturing, a key future direction will be the development of greener synthetic routes to this compound. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.

Future research in this area will focus on:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. This could include the use of water, supercritical fluids, or ionic liquids as reaction media.

Catalytic Methods: Employing catalytic reactions, which are often more efficient and generate less waste than stoichiometric reactions. This includes the development of reusable catalysts to further improve sustainability.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources to reduce reliance on fossil fuels.

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2-Methylcyclohexyl)urea to ensure reproducibility?

- Methodological Answer :

- Step 1 : Follow standardized protocols for urea derivatives, such as nucleophilic substitution or condensation reactions, ensuring stoichiometric ratios and purity of precursors (e.g., 2-methylcyclohexylamine and isocyanate derivatives).

- Step 2 : Characterize intermediates and final products using HPLC (for purity >95%) and NMR (¹H/¹³C for structural confirmation). For example, the CAS registry (1982-49-6) corresponds to Siduron, a structurally related urea derivative .

- Step 3 : Document reaction conditions (temperature, solvent, catalysts) in detail, adhering to guidelines for experimental reproducibility outlined by the Beilstein Journal of Organic Chemistry (e.g., reporting yield, side products, and purification methods) .

Q. How should researchers handle safety protocols when working with this compound in laboratory settings?

- Methodological Answer :

- Step 1 : Refer to safety data sheets (SDS) for urea derivatives, which recommend using PPE (gloves, lab coats) and fume hoods to mitigate inhalation risks. Acute toxicity data (e.g., LD50) should inform handling practices .

- Step 2 : Implement spill containment measures using inert absorbents (e.g., vermiculite) and avoid aqueous disposal without neutralization.

- Step 3 : Align with institutional ethics committees (e.g., FREC guidelines) for hazard assessments and emergency response plans .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Step 1 : Use FT-IR to confirm urea carbonyl stretching (~1640–1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹).

- Step 2 : Employ ¹H NMR to identify methylcyclohexyl protons (δ 0.8–1.6 ppm) and urea NH signals (δ 5.5–6.5 ppm). Compare with literature data for analogous compounds, such as (2-Hydroxyethyl)urea .

- Step 3 : Validate purity via mass spectrometry (ESI-MS) to detect molecular ion peaks ([M+H]⁺) and rule out byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

- Methodological Answer :

- Step 1 : Conduct a systematic literature review using databases like SciFinder or Reaxys, filtering for peer-reviewed studies with documented experimental conditions.

- Step 2 : Perform comparative analyses (e.g., DSC for melting point variations, solubility tests in polar/nonpolar solvents) to identify confounding variables (e.g., impurities, hydration states).

- Step 3 : Apply statistical meta-analysis to quantify discrepancies, referencing frameworks from qualitative research on data contradictions .

Q. What strategies are recommended for integrating this compound into novel reaction mechanisms or catalytic systems?

- Methodological Answer :

- Step 1 : Investigate hydrogen-bonding interactions using computational chemistry (DFT calculations) to predict urea’s role as a catalyst or ligand.

- Step 2 : Design kinetic studies (e.g., rate determination via UV-Vis spectroscopy) to assess steric effects from the 2-methylcyclohexyl group.

- Step 3 : Validate hypotheses with control experiments (e.g., substituting with non-methylated analogs) and cross-reference with mechanistic studies on urea derivatives .

Q. How should researchers address ethical and reproducibility challenges in publishing studies on this compound?

- Methodological Answer :

- Step 1 : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., crystallographic files, spectral datasets) in open repositories .

- Step 2 : Disclose synthetic procedures comprehensively, including failed attempts, to align with Beilstein Journal standards for supplementary materials .

- Step 3 : Address ethical compliance (e.g., toxicity data transparency) using frameworks like the UM Research Code of Practice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.